molecular formula C23H26ClFN6O B12159520 C23H26ClFN6O

C23H26ClFN6O

Cat. No.: B12159520
M. Wt: 456.9 g/mol
InChI Key: VMELPFDSCACIDZ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C23H26ClFN6O is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H26ClFN6O typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often under basic conditions.

    Electrophilic aromatic substitution: This method introduces substituents onto an aromatic ring, typically using catalysts and specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

C23H26ClFN6O: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

C23H26ClFN6O: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which C23H26ClFN6O exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C23H26ClFN6O include other organic molecules with comparable functional groups and structural features. Examples may include:

    C23H26ClN5O: A compound with a similar core structure but lacking the fluorine atom.

    C23H26F2N6O: A compound with an additional fluorine atom, potentially altering its reactivity and applications.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. The presence of chlorine, fluorine, and nitrogen atoms contributes to its reactivity and potential for diverse applications in various scientific fields.

Biological Activity

C23H26ClFN6O is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a chlorinated aromatic ring and multiple nitrogen functionalities. The presence of fluorine atoms enhances its biological activity by potentially increasing lipophilicity and altering metabolic pathways. The molecular formula indicates a significant molecular weight, which may influence its pharmacokinetic properties.

Research indicates that this compound exhibits several mechanisms of action, particularly in the inhibition of key metabolic pathways in cancer cells. Its structural analogs have been shown to modulate hexokinase activity, a critical enzyme in the glycolytic pathway. Inhibition of hexokinase can lead to decreased glycolysis, which is particularly beneficial in treating aggressive cancers such as glioblastoma multiforme (GBM) where glycolysis is upregulated.

Table 1: Summary of Biological Activities

Activity Description Reference
Hexokinase InhibitionPotent inhibition leading to reduced glycolysis in cancer cells
Cytotoxic EffectsEnhanced cytotoxicity under hypoxic conditions
Stability and UptakeImproved pharmacokinetics over traditional compounds

In Vitro Studies

In vitro studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's efficacy was assessed through IC50 values, indicating the concentration required to inhibit cell growth by 50%. Notably, fluorinated derivatives showed the lowest IC50 values, suggesting higher potency compared to non-fluorinated analogs.

Case Study: Glioblastoma Multiforme

A pivotal study focused on the application of this compound in GBM cells revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis. The study utilized both molecular docking and enzymatic assays to confirm binding affinities to hexokinase, demonstrating that modifications at the C-2 position with halogens significantly enhance inhibitory effects compared to traditional 2-deoxy-d-glucose (2-DG).

Research Findings

Recent findings highlight the potential of this compound as a therapeutic agent in cancer treatment. The compound's ability to alter metabolic pathways makes it a candidate for further clinical investigation.

Table 2: Key Findings from Recent Research

Study Focus Findings Reference
Glycolytic InhibitionEnhanced inhibition compared to 2-DG
Binding AffinityComparable binding to hexokinase as glucose
PharmacokineticsImproved stability and uptake profiles

Properties

Molecular Formula

C23H26ClFN6O

Molecular Weight

456.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-(tetrazol-1-yl)butanamide

InChI

InChI=1S/C23H26ClFN6O/c24-20-5-3-18(4-6-20)19(15-31-16-26-28-29-31)13-23(32)27-22-9-11-30(12-10-22)14-17-1-7-21(25)8-2-17/h1-8,16,19,22H,9-15H2,(H,27,32)

InChI Key

VMELPFDSCACIDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F

Origin of Product

United States

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